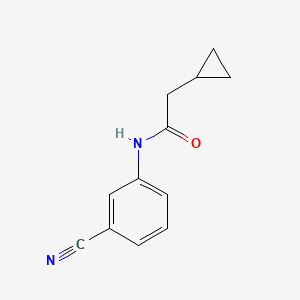
N-(3-cyanophenyl)-2-cyclopropylacetamide
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like reactivity and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Konidena et al. (2018) focused on synthesizing novel derivatives of 2-(2-cyanophenyl)-N-phenylacetamide, closely related to N-(3-cyanophenyl)-2-cyclopropylacetamide. They evaluated these compounds for anticancer activity against various cancer cell lines, finding some derivatives showing excellent inhibitory activity. Molecular docking studies were also conducted, suggesting potential mechanisms of action (Konidena et al., 2018).
Antitumor Evaluation of Related Compounds
Research by Shams et al. (2010) investigated the synthesis of different heterocyclic derivatives from a compound structurally similar to N-(3-cyanophenyl)-2-cyclopropylacetamide. These derivatives exhibited high inhibitory effects against various human cancer cell lines, indicating potential antitumor applications (Shams et al., 2010).
Antimicrobial Evaluation
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents. They evaluated these compounds for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Structural Investigation and Biological Evaluation
A study by Cakmak et al. (2022) focused on a novel heterocyclic amide derivative related to N-(3-cyanophenyl)-2-cyclopropylacetamide. They investigated its structure and evaluated its antioxidant and antimicrobial activities, finding significant results (Cakmak et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-2-1-3-11(6-10)14-12(15)7-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNTZFJVJYBRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



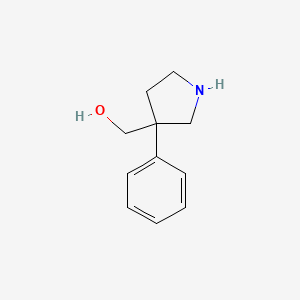
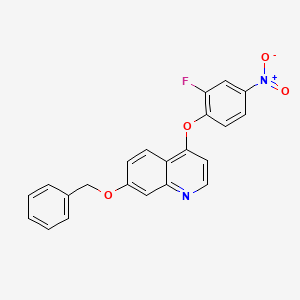
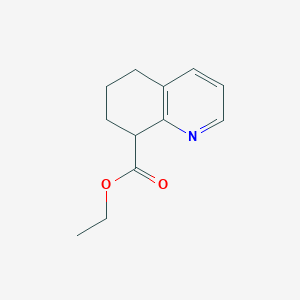
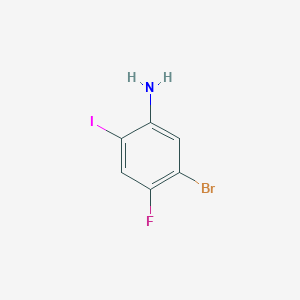
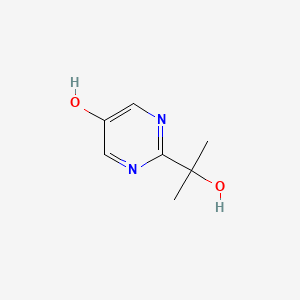
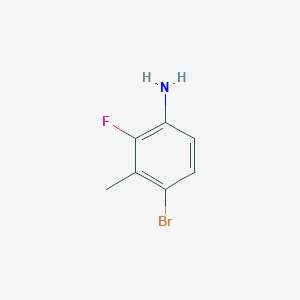
![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
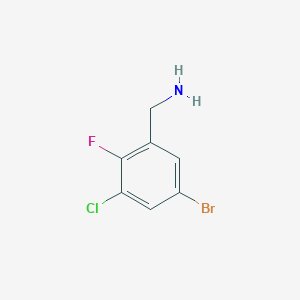

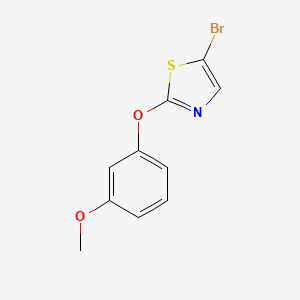
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)
